

# In-Depth Technical Guide: ML345 as an Insulin-Degrading Enzyme Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ML345**

Cat. No.: **B571563**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ML345** is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE), a key zinc-metalloprotease involved in the clearance of insulin and other bioactive peptides. By targeting a specific cysteine residue (Cys819) within IDE, **ML345** offers a valuable tool for studying the physiological roles of this enzyme and presents a promising pharmacophore for the development of therapeutics for type 2 diabetes and potentially other metabolic and neurodegenerative diseases. This guide provides a comprehensive overview of the core technical details of **ML345**, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

## Introduction

Insulin-degrading enzyme (IDE) is a crucial regulator of insulin homeostasis, and its dysregulation has been implicated in the pathophysiology of type 2 diabetes and Alzheimer's disease.<sup>[1]</sup> The development of potent and selective small-molecule inhibitors of IDE is therefore of significant interest for both basic research and therapeutic applications. **ML345** emerged from an ultra-high-throughput screening (uHTS) campaign as a promising lead compound.<sup>[2]</sup> This document serves as a technical resource for researchers and drug development professionals working with or interested in **ML345**.

## Chemical Properties and Synthesis

**ML345**, with the chemical name 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one, is a small molecule with the following properties:

| Property          | Value                                                                         |
|-------------------|-------------------------------------------------------------------------------|
| Molecular Formula | C <sub>21</sub> H <sub>22</sub> FN <sub>3</sub> O <sub>5</sub> S <sub>2</sub> |
| Molecular Weight  | 479.5 g/mol                                                                   |
| CAS Number        | 1632125-79-1                                                                  |
| Purity            | >98% (as determined by HPLC, MS, and NMR)                                     |
| Solubility        | DMF: 5 mg/ml; DMSO: 1 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml                |

The synthesis of **ML345** is described as a convergent, six-step process with a 26% overall yield after purification by preparative HPLC. While a detailed, step-by-step protocol is not publicly available, the synthesis is considered straightforward.

## Mechanism of Action

**ML345** is a potent and selective inhibitor of IDE, with a reported IC<sub>50</sub> of 188 nM.[3] It functions as a covalent inhibitor, specifically targeting the thiol group of cysteine residue 819 (Cys819) within the IDE active site.[2] This mechanism has been confirmed through experiments using a cysteine-free mutant of IDE, in which **ML345** shows significantly reduced inhibitory activity.

## Quantitative Data

The following table summarizes the key quantitative parameters reported for **ML345**.

| Parameter        | Value                       | Assay Type                       | Reference |
|------------------|-----------------------------|----------------------------------|-----------|
| IC50             | 188 nM                      | Biochemical IDE Inhibition Assay | [3]       |
| Ki               | Not Reported                | -                                | -         |
| In Vivo Efficacy | Not Quantitatively Reported | -                                | -         |
| Pharmacokinetics | Not Reported                | -                                | -         |

Note: While a specific Ki value for **ML345** has not been found in the public domain, a potent peptide-derived hydroxamic acid IDE inhibitor, li1, has been reported with a Ki of 1.7 nM, providing a benchmark for high-potency IDE inhibition.[1]

## Experimental Protocols

### Biochemical IDE Inhibition Assay

This assay determines the direct inhibitory effect of compounds on recombinant IDE.

- Reagents: Recombinant IDE (2 nM), fluorescently labeled substrate (e.g., a short peptide), test compound (e.g., **ML345**) at various concentrations.
- Procedure:
  - Incubate recombinant IDE with a range of concentrations of the test compound.
  - Add the fluorescently labeled substrate.
  - Monitor the hydrolysis of the substrate over time by measuring the change in fluorescence.
  - Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

### Cysteine-Free IDE Mutant Assay

This assay is crucial for confirming the thiol-alkylating mechanism of action of inhibitors like **ML345**.

- Reagents: Recombinant wild-type IDE, recombinant cysteine-free IDE mutant, fluorescently labeled substrate, test compound.
- Procedure:
  1. Perform the biochemical IDE inhibition assay as described above in parallel with both wild-type IDE and the cysteine-free IDE mutant.
  2. Compare the inhibitory activity of the test compound on both enzyme variants. A significant loss of activity against the cysteine-free mutant confirms a thiol-dependent mechanism.

## Activity-Based Protein Profiling (ABPP)

ABPP is used to assess the selectivity of a compound against a broad range of enzymes in a complex biological sample.

- Reagents: Cell or tissue lysate, activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin), test compound.
- Procedure:
  1. Pre-incubate the proteome with the test compound (**ML345**).
  2. Add the ABP, which will covalently label the active sites of a class of enzymes.
  3. Separate the proteins by SDS-PAGE.
  4. Visualize the labeled enzymes using the reporter tag (e.g., fluorescence scanning for a fluorophore tag).
  5. A decrease in the labeling of a specific enzyme in the presence of the test compound indicates that the compound binds to and inhibits that enzyme. For identification of off-targets, labeled proteins can be enriched (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry.[\[4\]](#)[\[5\]](#)[\[6\]](#)

# Signaling Pathways and Experimental Workflows

## Insulin Signaling Pathway

Inhibition of IDE by **ML345** is expected to potentiate insulin signaling by preventing the degradation of insulin. This leads to prolonged activation of the insulin receptor and its downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.



[Click to download full resolution via product page](#)

Caption: Insulin signaling pathway and the inhibitory action of **ML345** on IDE.

## Experimental Workflow for IDE Inhibitor Screening

The general workflow for identifying and characterizing IDE inhibitors like **ML345** involves a multi-step process.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the discovery and development of IDE inhibitors.

## Logical Relationship of ML345 Action

The core mechanism of **ML345**'s therapeutic potential is based on a clear logical progression from enzyme inhibition to physiological effect.



[Click to download full resolution via product page](#)

Caption: The logical cascade of **ML345**'s action from target engagement to potential therapeutic outcome.

## Conclusion

**ML345** is a well-characterized, potent, and selective small-molecule inhibitor of the insulin-degrading enzyme. Its defined mechanism of action, targeting a specific cysteine residue, makes it an invaluable tool for dissecting the complex roles of IDE in health and disease. While further *in vivo* studies are needed to fully elucidate its pharmacokinetic profile and therapeutic efficacy, **ML345** represents a significant advancement in the field of IDE research and holds promise as a lead compound for the development of novel treatments for diabetes and other associated disorders.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: ML345 as an Insulin-Degrading Enzyme Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b571563#ml345-as-an-insulin-degrading-enzyme-inhibitor>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)